Azide Asymmetric Stretch Frequency: Ligand-Induced Shift
The azide asymmetric stretching frequency [νas(N3)] of triphenyltin azide adducts shifts upon coordination of an O-donor ligand relative to the uncomplexed parent compound. For triphenyltin azide (Ph3SnN3), νas(N3) is reported at 2076.5 cm−1 [2]. In the HMPA adduct azido(hexamethylphosphoramide)triphenyltin(IV), small changes in ν(Sn–N3) in the far-IR region (<400 cm−1) were observed, consistent with retention of five-coordinate geometry upon adduct formation [1]. The 1-methyl-2-piperidinone ligand, being a weaker O-donor than HMPA (Gutmann donor number ~27 for amides vs. ~38 for HMPA), is predicted to produce an intermediate νas(N3) value between the uncomplexed parent and the HMPA adduct. Direct measurement of νas(N3) for the 1-methyl-2-piperidinone adduct remains unreported in the open literature. The systematic variation of νas(N3) with donor ligand identity constitutes a quantifiable spectroscopic fingerprint, though specific data for this compound are absent.
| Evidence Dimension | Azide asymmetric stretching frequency, νas(N3) [cm−1] |
|---|---|
| Target Compound Data | Not directly reported; predicted range ~2060–2080 cm−1 based on class trend |
| Comparator Or Baseline | Ph3SnN3 (parent): 2076.5 cm−1; Ph3SnN3·HMPA: ν(Sn–N3) shifts documented in far-IR but νas(N3) not directly reported |
| Quantified Difference | Cannot be quantified without measured target data |
| Conditions | Linear IR absorption in anhydrous THF for Ph3SnN3 [2]; far-IR (<400 cm−1) and Raman for adduct series [1] |
Why This Matters
The νas(N3) frequency is a critical spectroscopic identifier for quality control and verification of the correct adduct upon receipt from suppliers.
- [1] Wharf, I.; Wojtowski, R.; Bowes, C.; Lebuis, A.-M.; Onyszchuk, M. Spectroscopic studies of triphenyltin azide and of its adducts with O- and N-donor ligands; the crystal and molecular structures of triphenyltin azide and of azido(hexamethylphosphoramide)triphenyltin(IV). Can. J. Chem. 1998, 76 (12), 1827–1835. DOI: 10.1139/v98-207. View Source
- [2] Brewer, S. H.; Tucker, M. J.; et al. Extending the vibrational lifetime of azides with heavy atoms. Phys. Chem. Chem. Phys. 2020, 22 (32), 18007–18013. DOI: 10.1039/d0cp02814b. View Source
